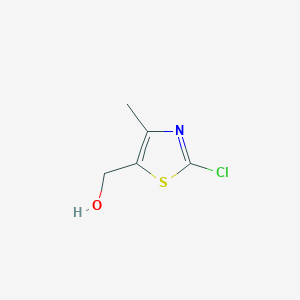
(2-Chloro-4-methylthiazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-4-methylthiazol-5-yl)methanol: is an organic compound with the molecular formula C5H6ClNOS It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms
Mécanisme D'action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole derivatives have been observed to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to exhibit anti-inflammatory and analgesic activity .
Biochemical Pathways
For example, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
Thiazole derivatives are known to exhibit various pharmacokinetic properties depending on their chemical structure .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-methylthiazol-5-yl)methanol typically involves the chlorination of 4-methylthiazole followed by a reaction with formaldehyde. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is followed by purification steps, including distillation and crystallization, to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2-Chloro-4-methylthiazol-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium azide or thiourea can be employed under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of (2-Chloro-4-methylthiazol-5-yl)aldehyde or (2-Chloro-4-methylthiazol-5-yl)carboxylic acid.
Reduction: Formation of this compound or (2-Chloro-4-methylthiazol-5-yl)amine.
Substitution: Formation of (2-Amino-4-methylthiazol-5-yl)methanol or (2-Thio-4-methylthiazol-5-yl)methanol.
Applications De Recherche Scientifique
Chemistry: (2-Chloro-4-methylthiazol-5-yl)methanol is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules with potential biological activities.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. It is of particular interest in the development of drugs targeting specific enzymes or receptors.
Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a valuable intermediate in various chemical processes.
Comparaison Avec Des Composés Similaires
- (4-Chlorophenyl)(4-methylthiazol-2-yl)methanone
- (2-Bromo-4-methylthiazol-5-yl)methanol
- (4-Chlorophenyl)(1H-imidazol-2-yl)methanone
Comparison: (2-Chloro-4-methylthiazol-5-yl)methanol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions
Propriétés
IUPAC Name |
(2-chloro-4-methyl-1,3-thiazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNOS/c1-3-4(2-8)9-5(6)7-3/h8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRVZGYSUWUAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B2831471.png)
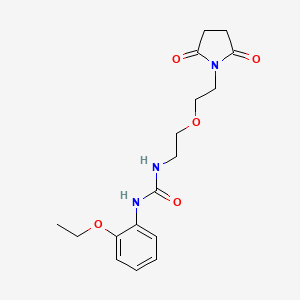
![N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]octanamide](/img/structure/B2831473.png)
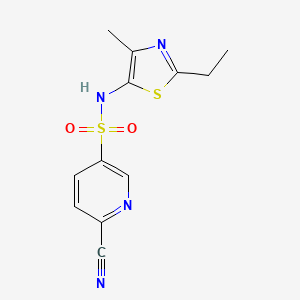
![2-bromo-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2831478.png)
![4-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione](/img/structure/B2831479.png)
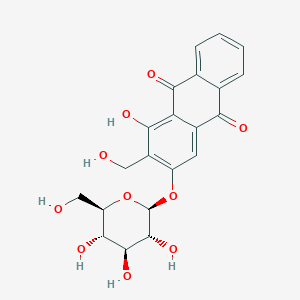
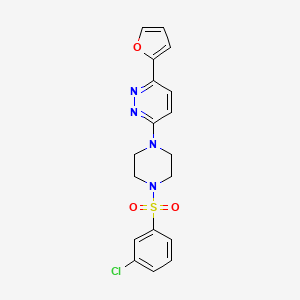
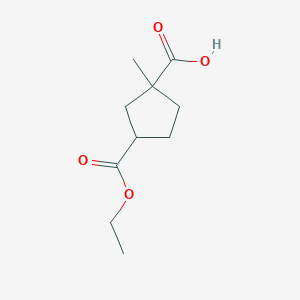
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2831487.png)
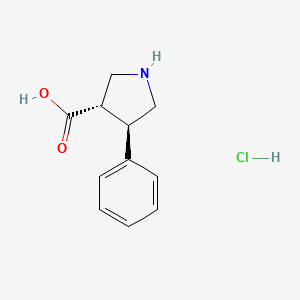
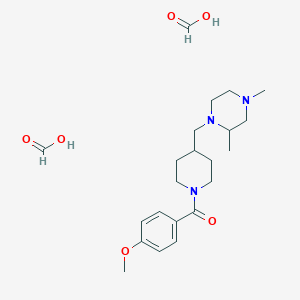
![1-[1-(2-Fluoro-3-methylphenyl)triazol-4-yl]ethanol](/img/structure/B2831491.png)
![N-(2-chloro-4-methylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2831492.png)
